molecular formula C15H11ClN2O2S2 B2798785 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1421453-02-2

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2798785
CAS No.: 1421453-02-2
M. Wt: 350.84
InChI Key: WBNOADKVIAKVKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Different methods for synthesizing BTAM have been described in the literature. The synthesis of similar compounds has been reported, involving coupling reactions and treatment with various reagents .


Molecular Structure Analysis

The molecular structure of BTAM comprises a benzo[d]thiazol-2-yl oxy group, a thiophene ring, and an azetidin-1-yl group. The structure is typically analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry.


Chemical Reactions Analysis

While specific chemical reactions involving BTAM are not detailed in the available literature, compounds with similar structures have been studied for their reactivity .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their significant biological activities and have less toxic effects. These compounds are vital in medicinal chemistry due to their broad pharmacological activities, including anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The versatility of benzothiazole derivatives stems from their scaffold, making them integral in synthesizing bioactive molecules. This wide range of activities suggests that “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone” could also exhibit varied pharmacological properties, dependent on its specific structure and substituents (Bhat & Belagali, 2020).

Synthetic Approaches and Pharmacological Evaluation

The research into benzofused thiazole derivatives, including the synthesis and pharmacological evaluation of novel compounds, underscores the ongoing efforts to develop potent antioxidant and anti-inflammatory agents. These compounds have shown promise in in vitro studies for antioxidant and anti-inflammatory activities. This area of study highlights the potential for “this compound” to be explored for similar therapeutic applications, given its structural relation to benzothiazole (Raut et al., 2020).

Anticancer Potentials of Benzothiazole Derivatives

Benzothiazole derivatives have been extensively studied for their anticancer potentials. The structure-activity relationship (SAR) analysis of these compounds reveals that the nature and position of substituents significantly influence their anticancer activity. This insight is crucial for designing and developing novel benzothiazole derivatives with enhanced anticancer potentials. Given the structural complexity and activity of benzothiazole derivatives, “this compound” may also hold promise in cancer therapy research (Pathak et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole and imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that benzothiazole derivatives can interact with various cellular targets, leading to changes in cellular functions . For instance, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that this compound may affect a variety of biochemical pathways related to its biological activities .

Pharmacokinetics

It is known that the compound is slightly soluble in water, suggesting that its bioavailability may be influenced by its solubility. The compound is also lipophilic, as suggested by its logP value of 2.63, which could influence its distribution within the body.

Result of Action

Similar compounds have been reported to induce changes in cellular functions, such as inducing s phase arrest, up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, activating caspase-3, and subsequently inducing mitochondrial dysfunction to induce cell apoptosis .

Action Environment

It is known that the compound is stable under acidic and basic conditions, suggesting that it may retain its activity in various physiological environments.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c16-13-6-5-12(21-13)14(19)18-7-9(8-18)20-15-17-10-3-1-2-4-11(10)22-15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNOADKVIAKVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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